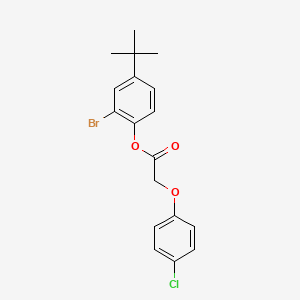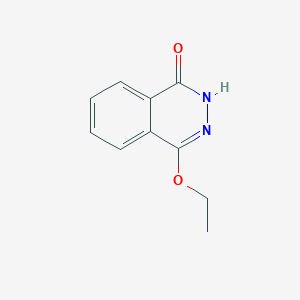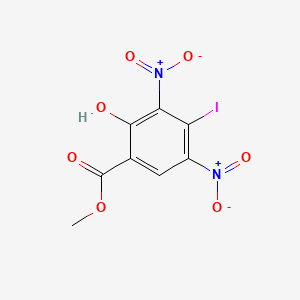![molecular formula C22H16N2O8 B12456620 Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy- CAS No. 163883-76-9](/img/structure/B12456620.png)
Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] is a complex organic compound with the molecular formula C22H16N2O6. It is characterized by its aromatic structure, which includes multiple benzene rings and functional groups such as carboxylic acids, amides, and hydroxyl groups . This compound is known for its diverse applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] typically involves the reaction of anthranilic acid with terephthaloyl chloride under controlled conditions . The reaction proceeds through the formation of an amide bond between the amine group of anthranilic acid and the acid chloride group of terephthaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Nitrobenzoic acids and sulfonic acids.
Applications De Recherche Scientifique
Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-nitro-]
- Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-methoxy-]
- Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-chloro-]
Uniqueness
Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong intermolecular interactions .
Propriétés
Numéro CAS |
163883-76-9 |
|---|---|
Formule moléculaire |
C22H16N2O8 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-[[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]benzoyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16N2O8/c25-13-5-7-17(15(9-13)21(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26)10-16(18)22(31)32/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
Clé InChI |
UATVVINGVDGCFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12456541.png)



![N-[4-(1-benzofuran-2-yl)phenyl]acetamide](/img/structure/B12456555.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12456561.png)
![N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B12456564.png)
![[3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B12456572.png)
![3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol](/img/structure/B12456576.png)

![(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12456590.png)
![1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12456593.png)
![1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one](/img/structure/B12456603.png)
![Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate](/img/structure/B12456610.png)
